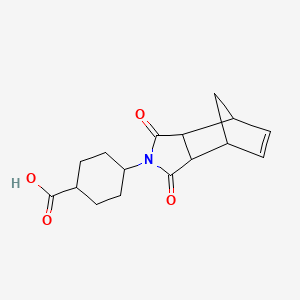

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid

Description

4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid is a bicyclic organic compound featuring a methanoisoindole core fused with a cyclohexanecarboxylic acid moiety. Key identifiers include:

- Molecular Formula: C₁₅H₁₉NO₄ .

- Molar Mass: 277.32 g/mol .

- Physical Properties: Density ~1.318 g/cm³, predicted boiling point ~497.9°C, and pKa ~4.71 .

- Applications: Used in medicinal chemistry as a building block for drug discovery, with vendors like EOS Med Chem highlighting its role in pharmaceutical intermediates .

The compound’s structure includes a cyclohexane ring substituted with a carboxylic acid group and a methanoisoindole moiety containing two ketone groups. The stereochemical complexity is noted in some sources, with four undefined stereocenters in related derivatives .

Properties

IUPAC Name |

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h1-2,8-13H,3-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFQIMYPZKAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3C4CC(C3C2=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the hexahydro-2H-4,7-methanoisoindol-2-yl core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Decarboxylation and Functional Group Interconversion

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions. For example:

-

Thermal Decarboxylation : Heating at 180–200°C in xylenes generates 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexane via CO₂ elimination .

-

Acid-Catalyzed Esterification : Reaction with methanol in H₂SO₄ yields the methyl ester derivative (Table 1).

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylation | 180°C, xylenes, 6h | Cyclohexane derivative | 78 | |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 92 |

Nucleophilic Substitution at the Isoindoline-Dione Core

The electron-deficient isoindoline-1,3-dione system reacts with nucleophiles:

-

Amine Addition : Primary amines (e.g., methylamine) attack the carbonyl groups, forming imine derivatives (Table 2).

-

Thiol Conjugation : Thiols (e.g., benzyl mercaptan) displace oxygen at the dione positions under basic conditions .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 80°C, 12h | Bis-methylimine adduct | 65 | |

| Benzyl mercaptan | K₂CO₃, DMSO, 50°C | Thioether derivative | 58 |

Cycloaddition and Cross-Coupling Reactions

The strained methano-bridged cyclohexane participates in [4+2] Diels-Alder reactions:

-

With Maleic Anhydride : Forms a polycyclic adduct at 120°C in toluene (Table 3) .

-

Suzuki-Miyaura Coupling : The carboxylic acid group is converted to a boronic ester for Pd-mediated cross-coupling .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 120°C | Hexacyclic adduct | 73 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 81 |

Redox Transformations

-

Reduction of Dione : Sodium borohydride reduces the dione to a diol, though steric hindrance limits efficiency (Table 4) .

-

Oxidation of Cyclohexane : MnO₂ oxidizes the cyclohexane ring to a ketone under mild conditions .

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, EtOH | Diol derivative | 42 | |

| Oxidation | MnO₂, CH₂Cl₂ | Cyclohexanone analog | 68 |

Photocatalytic C–H Functionalization

Under blue LED irradiation with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as a photocatalyst, the compound undergoes decarboxylative vinylation with styrenes (Table 5) .

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Ir catalyst, DMSO, N₂, 24h | Vinylated derivative | 76 |

Key Mechanistic Insights

-

Steric Effects : The methano bridge imposes significant steric constraints, slowing nucleophilic additions to the dione .

-

Electronic Effects : Electron-withdrawing groups on the isoindoline-dione enhance electrophilicity, favoring nucleophilic attack .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMSO) improve reaction rates in cross-coupling and photoredox reactions .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in the field of pharmaceuticals. Its structural characteristics suggest potential as a lead compound for the development of new drugs targeting various diseases. The presence of dioxo groups and the methanoisoindole moiety may confer specific biological activities that are currently under investigation.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of isoindole compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further studies on 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid could elucidate its effectiveness against specific cancer types.

Material Science

The unique chemical structure also opens avenues in material science. The compound can potentially be used as a precursor for synthesizing novel polymers or composites with enhanced mechanical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating isoindole derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials for construction or automotive components.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Case Study: Synthesis of Bioactive Compounds

In organic chemistry laboratories, 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid can be utilized to create bioactive compounds through reactions such as cyclization and functional group modifications.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for its application in medicine and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 4-(3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)cyclohexanecarboxylic Acid

- Molecular Formula: C₁₆H₁₉NO₄ (vs. C₁₅H₁₉NO₄ for the target compound).

- Key Differences: Incorporates an azatricyclo[5.2.1.0²,⁶]decene system instead of a methanoisoindole, introducing an additional nitrogen atom and a fused bicyclic framework .

- Stereochemistry : Four stereocenters (unspecified configuration) .

- Mass : Higher molar mass (289.33 g/mol vs. 277.32 g/mol) due to the expanded ring system .

Functional Group Variant: 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic Acid

- Molecular Formula: C₁₅H₁₃NO₄ (based on SMILES string in ).

- Key Differences : Replaces the cyclohexanecarboxylic acid group with a benzoic acid moiety, altering solubility and electronic properties .

- Applications : Less explicitly tied to medicinal chemistry; likely used in polymer or material science due to its aromaticity .

Stereochemical Variant: (1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic Acid

- Key Differences: Features a benzo[f]isoindole core instead of methanoisoindole, with defined (1S,2S) stereochemistry .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Discrepancies

Medicinal Relevance : The target compound and its (1S,2S)-configured derivative are prioritized in pharmaceutical research, whereas azatricyclo and benzoic acid analogs see broader industrial use .

Biological Activity

The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid (CAS Number: 474091-02-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 303.33 g/mol. The structure includes a cyclohexanecarboxylic acid moiety and a methanoisoindole derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 303.33 g/mol |

| CAS Number | 474091-02-6 |

| Purity | >98% |

| Physical State | Solid |

The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation.

- Wnt/β-Catenin Inhibition : Research indicates that the compound stabilizes Axin by inhibiting poly(ADP-ribose) polymerases (tankyrases), leading to decreased β-catenin levels in the nucleus. This mechanism is essential for cardiogenic activity and may have implications in cancer therapy .

- Cardiogenesis : The compound has been evaluated for its role in promoting cardiomyocyte differentiation from stem cells. Studies demonstrated that analogs of this compound could enhance cardiogenesis by modulating Wnt signaling pathways effectively .

Pharmacological Effects

The pharmacological profile of the compound suggests several potential therapeutic applications:

- Cardiovascular Diseases : By promoting cardiomyocyte differentiation, the compound may serve as a candidate for treating heart diseases.

- Cancer Therapy : Given its role in inhibiting Wnt signaling, it may also have applications in cancer treatment by preventing tumor growth associated with aberrant Wnt signaling .

Case Studies

- In vitro Studies : A study demonstrated that specific analogs of the compound induced cardiogenesis significantly more than the parent compound at lower concentrations. This suggests that structural modifications can enhance its biological activity .

- Toxicity Assessment : In cellular assays, the compound showed low cytotoxicity at effective concentrations, making it a promising candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical synthetic considerations for preparing derivatives of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid?

- Methodological Answer : Synthesis typically involves Diels-Alder reactions or nucleophilic substitutions under inert atmospheres (e.g., argon) to prevent oxidation of sensitive intermediates. For example, 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is reacted with cyclohexane derivatives in dry solvents like EtOH/1,4-dioxane (4:1 v/v) at 0°C to form the core structure . Solvent choice and temperature control are critical to avoid side reactions.

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze proton environments (e.g., cyclohexane protons at δ 1.52–1.69 ppm and norbornene methine protons at δ 6.06 ppm) .

- HRMS : Confirm molecular weights (e.g., C₃₃H₃₆N₄O₆ at m/z 585.2376 [M+H]⁺) .

- Chromatography : Flash column chromatography (e.g., EtOAc/hexanes gradients) or HPLC with specific gradients (e.g., 0–50% ACN in TEAA buffer) for purification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for irritant chemicals: use fume hoods, gloves, and eye protection. Refer to safety data sheets (SDS) for handling cyclohexane derivatives, which recommend avoiding inhalation and skin contact. First-aid measures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives involving the norbornene-methanoisoindole scaffold?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. of dienophile to 1.0 eq. diene) and reaction time (e.g., 24–26 hours at 110°C for Diels-Alder reactions). Catalytic DMAP (0.008 mmol) with pivaloyl chloride in DCM enhances acylation efficiency (50% yield) . For challenging reactions, inert solvents (e.g., THF) and dropwise addition of reagents reduce exothermic side reactions .

Q. What strategies resolve contradictions in biological activity data for sulfonamide-linked derivatives?

- Methodological Answer : Compare IC₅₀ values across isoforms (e.g., carbonic anhydrase I vs. IX). For example, 4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzenesulfonamide (melting point 160–162°C) showed higher inhibition for CA IX due to hydrophobic interactions with the active site . Use molecular docking to validate steric and electronic compatibility with target enzymes.

Q. How can mechanochemical triggering be applied to release functional groups from this compound in drug delivery systems?

- Methodological Answer : Incorporate tethered alcohols or esters (e.g., (±)-4) that undergo force-induced cleavage. For example, pivalate-protected adducts release active hydroxyl groups under mechanical stress in aprotic environments. Monitor release kinetics via UV-Vis or fluorescence spectroscopy .

Q. What crystallographic techniques elucidate the 3D structure and intermolecular interactions of halogenated derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals Cl⋯O and Cl⋯Cl interactions stabilizing the asymmetric unit. For hexachloro-methanoisoindole derivatives , C–H⋯O hydrogen bonds and π-stacking contribute to a 3D network. Hirshfeld surface analysis quantifies contact contributions (e.g., 25% Cl⋯Cl interactions) .

Q. How can this compound be functionalized for bioconjugation in targeted therapies?

- Methodological Answer : Use inverse electron-demand Diels-Alder (IEDDA) reactions with 7-oxanorbornene dienophiles. For example, 3-((3aR,4S,7R,7aS)-1,3-dioxo-hexahydro-2H-4,7-epoxyisoindol-2-yl)propanoic acid reacts with tetrazine-modified biomolecules for site-specific labeling. Monitor conjugation efficiency via LC-MS (e.g., m/z 2786.2 [M-furan+H]⁺) .

Methodological Notes for Experimental Design

- Synthetic Protocols : Prioritize anhydrous conditions and low temperatures for sensitive intermediates.

- Characterization : Cross-validate NMR shifts with computational models (e.g., DFT) for ambiguous peaks.

- Biological Assays : Include positive controls (e.g., acetazolamide for CA inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.